molecular formula C11H19NO10 B588916 N-D-Gluconoyl-L-glutamic acid CAS No. 93980-76-8

N-D-Gluconoyl-L-glutamic acid

Cat. No.: B588916
CAS No.: 93980-76-8
M. Wt: 325.27
InChI Key: RALMEYHIPGGEHB-MLBSCHOTSA-N
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Description

N-D-Gluconoyl-L-glutamic acid is a compound that combines the properties of gluconic acid and glutamic acid It is characterized by the presence of a gluconoyl group attached to the nitrogen atom of the glutamic acid molecule

Mechanism of Action

Target of Action

N-D-Gluconoyl-L-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is an essential protein in the brain that plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

It’s known that glutamic acid, from which this compound is derived, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .

Biochemical Pathways

This compound likely influences several biochemical pathways due to its relationship with glutamic acid. Glutamic acid is involved in protein synthesis and acts as a neurotransmitter in brain function . It’s also a precursor for the synthesis of GABA in GABAergic neurons . In the context of l-glutamic acid fermentation, the removal of the gene encoding α-ketoglutarate dehydrogenase (sucAB) has been shown to affect the production of l-glutamic acid .

Pharmacokinetics

It’s known that glutamic acid, the parent compound, is an essential amino acid that plays a crucial role in various physiological processes.

Result of Action

Studies on glutamic acid have shown that it can modulate antioxidant defense systems and nutrient homeostasis under conditions of copper toxicity . It’s also been suggested that glutamic acid can protect plants from oxidative stress .

Action Environment

The action of this compound may be influenced by environmental factors. For instance, glutamic acid has been shown to protect lentil seedlings from oxidative stress produced by toxic copper, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-D-Gluconoyl-L-glutamic acid typically involves the reaction of gluconic acid with L-glutamic acid under specific conditions. One common method is to use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the gluconoyl group and the amino group of L-glutamic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the final product in a pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-D-Gluconoyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group of the glutamic acid can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the gluconoyl group can lead to the formation of gluconic acid derivatives.

    Reduction: Reduction can yield alcohol derivatives of the compound.

    Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.

Scientific Research Applications

N-D-Gluconoyl-L-glutamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    N-D-Gluconoyl-L-glutamine: Similar in structure but with a glutamine moiety instead of glutamic acid.

    N-D-Gluconoyl-L-aspartic acid: Similar in structure but with an aspartic acid moiety.

    N-D-Gluconoyl-L-lysine: Similar in structure but with a lysine moiety.

Uniqueness

N-D-Gluconoyl-L-glutamic acid is unique due to the presence of both gluconoyl and glutamic acid groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10/c13-3-5(14)7(17)8(18)9(19)10(20)12-4(11(21)22)1-2-6(15)16/h4-5,7-9,13-14,17-19H,1-3H2,(H,12,20)(H,15,16)(H,21,22)/t4-,5+,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALMEYHIPGGEHB-MLBSCHOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307140
Record name N-D-Gluconoyl-L-glutamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93980-76-8
Record name N-D-Gluconoyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93980-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-D-Gluconoyl-L-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-D-Gluconoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-D-gluconoyl-L-glutamic acid
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